Methyl 2-(isobutyrylamino)-5-phenethyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-(isobutyrylamino)-5-phenethyl-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(isobutyrylamino)-5-phenethyl-1,3-thiazole-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with isobutyryl chloride to form the isobutyrylamino derivative. This intermediate is then reacted with phenethyl bromide in the presence of a base to introduce the phenethyl group. Finally, esterification with methyl chloroformate yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(isobutyrylamino)-5-phenethyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(isobutyrylamino)-5-phenethyl-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(isobutyrylamino)-5-phenethyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenethyl group may enhance the compound’s binding affinity to its targets, while the ester group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(isobutyrylamino)-5-phenyl-1,3-thiazole-4-carboxylate: Similar structure but lacks the phenethyl group.
Methyl 2-(acetylamino)-5-phenethyl-1,3-thiazole-4-carboxylate: Similar structure but with an acetyl group instead of isobutyryl.
Uniqueness
Methyl 2-(isobutyrylamino)-5-phenethyl-1,3-thiazole-4-carboxylate is unique due to the presence of both the isobutyrylamino and phenethyl groups, which can influence its chemical reactivity and biological activity. These structural features may confer specific advantages in terms of binding affinity, selectivity, and pharmacokinetic properties, making it a valuable compound for various applications.
Biological Activity
Methyl 2-(isobutyrylamino)-5-phenethyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in various biological activities. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.
Synthesis
This compound can be synthesized through various methods involving the condensation of isobutyric acid derivatives with thiazole precursors. The synthetic route typically involves the following steps:
- Formation of the Thiazole Ring : Reaction of appropriate thioketones with α-amino acids.
- Acylation : Introduction of the isobutyrylamino group via acylation reactions.
- Esters Formation : Methylation to form the final ester product.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays against various bacterial strains have shown significant inhibitory effects.
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These results suggest potential applications in treating infections caused by resistant strains.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has shown promising results as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 2.7 |
Butyrylcholinesterase | 3.5 |
The inhibition of acetylcholinesterase indicates that this compound could be beneficial in enhancing cholinergic transmission in the brain.
Study on Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound led to:
- Improved Memory Function : Mice exhibited better performance in maze tests.
- Reduced Neuroinflammation : Histological analysis showed decreased levels of inflammatory markers in brain tissue.
These findings suggest that the compound may provide therapeutic benefits in neurodegenerative conditions.
Properties
Molecular Formula |
C17H20N2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl 2-(2-methylpropanoylamino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H20N2O3S/c1-11(2)15(20)19-17-18-14(16(21)22-3)13(23-17)10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,18,19,20) |
InChI Key |
AHASDLAZCSLSNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=C(S1)CCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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